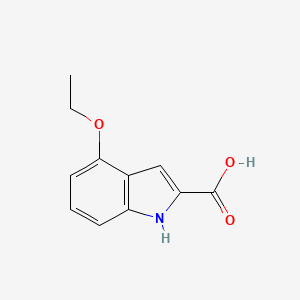

4-Ethoxy-1H-indole-2-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-8-7(10)6-9(12-8)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWIZTFZBBEWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29970-01-2 | |

| Record name | 4-ethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Ethoxy-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide delves into the theoretical and practical aspects of the most pertinent synthetic strategies, with a focus on the Fischer indole synthesis and the Reissert indole synthesis. Each method is discussed in detail, highlighting the underlying chemical principles, key reaction parameters, and step-by-step experimental protocols. Furthermore, this document offers insights into the preparation of essential starting materials and the final hydrolysis step to yield the target carboxylic acid. The guide is designed to be a practical resource for researchers and scientists, providing the necessary information to confidently approach the synthesis of this important indole derivative.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group at the 4-position and a carboxylic acid at the 2-position, makes it a particularly attractive intermediate for the synthesis of biologically active molecules. The carboxylic acid moiety serves as a versatile handle for further functionalization, such as amide bond formation, while the ethoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties. A clear and reliable synthetic route to this compound is therefore of significant interest to the drug development community.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches involve the formation of the indole ring as the key strategic step. Two classical and robust methods for indole synthesis are particularly well-suited for this target: the Fischer indole synthesis and the Reissert indole synthesis.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

This guide will focus on these two primary pathways, providing a detailed examination of each.

The Fischer Indole Synthesis Pathway

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile and widely used method for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[3][4] For the synthesis of this compound, the key starting materials are 3-ethoxyphenylhydrazine and pyruvic acid or a pyruvate ester.

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established sequence of reactions:

-

Hydrazone Formation: The reaction commences with the condensation of 3-ethoxyphenylhydrazine with ethyl pyruvate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate. This is the key bond-forming step that creates the C-C bond of the indole ring.

-

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to generate the aromatic indole ring.[2]

Diagram 2: Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate, the ester precursor to the target acid.

Part A: Preparation of 3-Ethoxyphenylhydrazine Hydrochloride

The synthesis of the substituted hydrazine is a critical prerequisite. A common method involves the diazotization of the corresponding aniline followed by reduction.

Materials:

-

3-Ethoxyaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Stannous Chloride (SnCl₂)

-

Water

-

Ice

Procedure:

-

Dissolve 3-ethoxyaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for a few hours at room temperature.

-

Collect the precipitated 3-ethoxyphenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Part B: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate

Materials:

-

3-Ethoxyphenylhydrazine Hydrochloride

-

Ethyl Pyruvate

-

Ethanol

-

Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

Procedure:

-

A mixture of 3-ethoxyphenylhydrazine hydrochloride and ethyl pyruvate in ethanol is stirred at room temperature to form the hydrazone.

-

The solvent is removed under reduced pressure.

-

The resulting crude hydrazone is added portion-wise to preheated polyphosphoric acid at a temperature of approximately 100-120 °C with stirring.

-

The reaction mixture is maintained at this temperature for a specified time until the reaction is complete (monitored by TLC).

-

The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford ethyl 4-ethoxy-1H-indole-2-carboxylate.

Table 1: Representative Reaction Parameters for Fischer Indole Synthesis

| Parameter | Value | Reference |

| Starting Materials | 3-Ethoxyphenylhydrazine, Ethyl Pyruvate | |

| Catalyst | Polyphosphoric Acid (PPA) | [6] |

| Temperature | 100-120 °C | [7] |

| Solvent (for hydrazone formation) | Ethanol | |

| Typical Yield | 60-80% (for analogous systems) |

The Reissert Indole Synthesis Pathway

The Reissert indole synthesis provides an alternative and powerful route to indole-2-carboxylic acids.[1][5] This method begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[8] For the synthesis of our target molecule, the key starting material is 3-ethoxy-2-nitrotoluene.

Mechanism of the Reissert Indole Synthesis

The Reissert synthesis proceeds through the following key steps:

-

Condensation: In the presence of a strong base, such as potassium ethoxide, 3-ethoxy-2-nitrotoluene undergoes condensation with diethyl oxalate to form ethyl 3-ethoxy-2-nitrophenylpyruvate.[9]

-

Reductive Cyclization: The nitro group of the pyruvate derivative is then selectively reduced to an amine. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[10] The newly formed amino group spontaneously undergoes intramolecular cyclization with the adjacent ketone moiety.

-

Dehydration: The resulting intermediate readily dehydrates to form the aromatic indole ring.

Diagram 3: Mechanism of the Reissert Indole Synthesis

Caption: Key steps in the Reissert indole synthesis.

Experimental Protocol: Reissert Indole Synthesis

This protocol describes the synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate via the Reissert pathway.

Part A: Preparation of 3-Ethoxy-2-nitrotoluene

The synthesis of this starting material is a crucial first step. It can be prepared from commercially available precursors through standard aromatic substitution reactions.

Materials:

-

2-Chloro-6-nitrotoluene or 2-Hydroxy-6-nitrotoluene

-

Sodium Ethoxide

-

Ethanol

-

DMF (optional)

Procedure (from 2-Chloro-6-nitrotoluene):

-

A solution of sodium ethoxide in ethanol is prepared.

-

2-Chloro-6-nitrotoluene is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Part B: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate

Materials:

-

3-Ethoxy-2-nitrotoluene

-

Diethyl Oxalate

-

Potassium Ethoxide

-

Ethanol (anhydrous)

-

Zinc dust

-

Acetic Acid

Procedure:

-

To a solution of potassium ethoxide in anhydrous ethanol, a mixture of 3-ethoxy-2-nitrotoluene and diethyl oxalate is added dropwise at a controlled temperature.[9]

-

The reaction mixture is stirred at room temperature or gentle heating for several hours to facilitate the condensation reaction.

-

The resulting ethyl 3-ethoxy-2-nitrophenylpyruvate is isolated after an acidic workup.

-

The purified pyruvate derivative is then dissolved in glacial acetic acid.

-

Zinc dust is added portion-wise to the solution with stirring, maintaining the temperature below a certain limit to control the exothermic reaction.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete reduction and cyclization.

-

The reaction mixture is filtered to remove excess zinc, and the filtrate is poured into ice water to precipitate the product.

-

The crude ethyl 4-ethoxy-1H-indole-2-carboxylate is collected, washed with water, and purified by recrystallization.

Table 2: Representative Reaction Parameters for Reissert Indole Synthesis

| Parameter | Value | Reference |

| Starting Materials | 3-Ethoxy-2-nitrotoluene, Diethyl Oxalate | [9] |

| Base for Condensation | Potassium Ethoxide | [1] |

| Reducing Agent | Zinc / Acetic Acid | [8] |

| Solvent | Ethanol, Acetic Acid | |

| Typical Yield | 50-70% (for analogous systems) |

Final Step: Hydrolysis of the Ester

Both the Fischer and Reissert syntheses typically yield the ethyl ester of the target carboxylic acid. The final step is a straightforward hydrolysis.

Experimental Protocol: Ester Hydrolysis

Materials:

-

Ethyl 4-Ethoxy-1H-indole-2-carboxylate

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

The ethyl 4-ethoxy-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and water.

-

A solution of potassium hydroxide or sodium hydroxide in water is added.

-

The mixture is heated to reflux for a few hours until the hydrolysis is complete (monitored by the disappearance of the starting ester on TLC).[11][12]

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath and acidified with dilute hydrochloric acid until the pH is acidic, causing the carboxylic acid to precipitate.

-

The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the indole ring, the ethoxy group (a triplet and a quartet), the C3-proton of the indole, and the acidic proton of the carboxylic acid (typically a broad singlet at high ppm).[13]

-

¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the aromatic carbons, the ethoxy carbons, and the carboxyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the aromatic C-H and C=C bonds.[14][15][16]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. Both the Fischer and Reissert indole syntheses offer viable and robust pathways to this valuable building block. The choice between these routes may depend on the availability of the respective starting materials, 3-ethoxyphenylhydrazine or 3-ethoxy-2-nitrotoluene. This guide has provided a detailed, practical framework for the synthesis, including the preparation of key precursors and the final hydrolysis step. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this compound for their drug discovery and development endeavors.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Reissert_indole_synthesis [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 12. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

4-Ethoxy-1H-indole-2-carboxylic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 4-Ethoxy-1H-indole-2-carboxylic acid

Introduction

This compound is an indole derivative, a class of heterocyclic compounds that form the core of numerous molecules of biological and pharmaceutical importance. As a functionalized indole, it serves as a valuable building block in medicinal chemistry and materials science. The successful application of any chemical entity in these fields, particularly in drug discovery, is fundamentally dependent on its physicochemical properties. Among these, solubility is a critical parameter that governs everything from reaction kinetics in synthesis to bioavailability and formulation strategies in pharmaceuticals.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We will delve into the structural features influencing its solubility, present detailed, field-proven protocols for its experimental determination, and discuss the implications of this data for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Characterization and Predicted Behavior

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule incorporates three key functional regions:

-

An Indole Ring System: A bicyclic aromatic structure that is inherently hydrophobic and capable of π-π stacking interactions.

-

A Carboxylic Acid Group (-COOH): An ionizable functional group that can act as a hydrogen bond donor and acceptor. Its acidity (pKa) is a critical determinant of solubility in aqueous media. At pH values above its pKa, the group deprotonates to the highly polar carboxylate ion (-COO⁻), significantly enhancing aqueous solubility.[1]

-

An Ethoxy Group (-OCH₂CH₃): A relatively non-polar ether group that adds to the overall lipophilicity of the molecule.

Based on these features, a dichotomous solubility profile is anticipated: limited solubility in neutral or acidic aqueous solutions due to the dominance of the hydrophobic indole core, but enhanced solubility in alkaline conditions and in polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value / Structure | Source |

| Chemical Structure |  | N/A |

| CAS Number | 29970-01-2 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | Inferred |

| Predicted pKa | ~3.5 - 4.5 | Inferred from similar indole-2-carboxylic acids[4] |

| Predicted XLogP3 | ~2.5 - 3.0 | Inferred from similar structures[5][6] |

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery and development, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solid and dissolved states are in equilibrium.[7] The classic "shake-flask" method is the gold standard for its determination.[8][9] While highly reliable, this method is often low-throughput.[10]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[7] This value is often higher than the thermodynamic solubility because it can include supersaturated states. It is a critical parameter in early discovery, as it mimics the conditions of high-throughput screening (HTS) assays and helps identify potential liabilities early on.[7][10]

The following diagram illustrates the workflow for a comprehensive solubility assessment.

Caption: Workflow for comprehensive solubility assessment.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the solubility of this compound.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method remains the most reliable for determining equilibrium solubility.[8] Its core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period.

Rationale: By adding an excess of the solid, we ensure that a saturated solution is formed and that this solution is in equilibrium with the undissolved solid phase. The extended incubation time (typically 24-48 hours) is necessary to ensure this equilibrium is fully reached, especially for poorly soluble compounds.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. Temperature control is crucial as solubility is temperature-dependent.[9]

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the undissolved solid settle.

-

Sample Collection: Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) is highly recommended to ensure a particle-free solution.

-

Quantification: Determine the concentration of the dissolved compound in the collected supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]

-

Calculation: The determined concentration represents the thermodynamic solubility in the chosen solvent at the specified temperature.

Protocol: Kinetic Solubility (Nephelometry Method)

This high-throughput method is ideal for early-stage discovery and relies on detecting light scattering from the precipitate formed upon dilution of a DMSO stock.[10]

Rationale: This protocol mimics the process of compound addition in many HTS assays, where a small volume of a concentrated DMSO stock is added to a larger volume of aqueous buffer. The point at which the compound precipitates and scatters light is defined as its kinetic solubility.[7] Nephelometry provides a fast and sensitive means of detecting this precipitation.[10]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a clear-bottom 96- or 384-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Serial Dilution: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer and perform serial dilutions directly in the plate to create a range of concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Measurement: Place the microplate in a microplate nephelometer (such as a BMG LABTECH NEPHELOstar Plus) and measure the light scattered by insoluble particles.[10]

-

Data Analysis: Plot the measured light scattering units against the compound concentration. The concentration at which the signal significantly rises above the background is determined as the kinetic solubility.

pH-Dependent Solubility Profile

For an ionizable compound like this compound, solubility is highly dependent on pH. The relationship between pH, pKa, and the ionization state of the carboxylic acid dictates its aqueous solubility.

Caption: Relationship between pH, ionization, and solubility.

A pH-solubility profile can be generated by performing the thermodynamic shake-flask method across a range of buffers (e.g., from pH 2 to pH 10). The expected result is a curve showing low solubility at acidic pH, with a sharp increase as the pH approaches and surpasses the pKa of the carboxylic acid group.

Expected Solubility Profile and Practical Implications

While experimental data for this specific molecule is not widely published, we can extrapolate a likely profile based on its structure and data from close analogs like indole-2-carboxylic acid.[4][11]

Table 2: Predicted Solubility Profile of this compound

| Solvent / Medium | Predicted Solubility | Rationale / Implication |

| Water (pH ~5-6) | Very Low (< 10 µg/mL) | The hydrophobic indole moiety dominates. Similar to the parent indole-2-carboxylic acid, which is practically insoluble.[11] |

| Acidic Buffer (pH 2.0) | Very Low (< 5 µg/mL) | The carboxylic acid is fully protonated (neutral), minimizing aqueous solubility. |

| PBS (pH 7.4) | Moderate | The carboxylic acid is largely deprotonated (>99%), significantly increasing solubility. Crucial for physiological relevance. |

| Alkaline Buffer (pH 10.0) | High | The compound is fully ionized, maximizing aqueous solubility. Useful for preparing concentrated aqueous stocks. |

| DMSO | Very High (> 100 mg/mL) | Excellent solvent for creating high-concentration stock solutions for screening.[4] |

| Ethanol / Methanol | High | Polar protic solvents capable of hydrogen bonding with the solute.[4] |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Ethyl Acetate | Low to Moderate | Medium polarity solvent. |

Implications for Researchers:

-

For Synthetic Chemists: The compound's solubility in organic solvents like ethanol and ethyl acetate will influence choices for reaction conditions and purification methods (e.g., crystallization).

-

For Biologists & Pharmacologists: The low solubility at neutral pH may pose challenges for in vitro assays. Using a DMSO stock is standard, but the final DMSO concentration must be kept low (typically <0.5%) to avoid artifacts. The kinetic solubility value is essential for designing assay concentrations to avoid compound precipitation.

-

For Formulation Scientists: The poor aqueous solubility is a significant hurdle for developing oral dosage forms. The pH-dependent solubility suggests that strategies like salt formation (creating a sodium or potassium salt) or formulating for release in the higher pH environment of the small intestine could enhance absorption.

Conclusion

The solubility profile of this compound is a critical dataset that dictates its handling, application, and potential for development. Its behavior is characterized by poor intrinsic aqueous solubility, which can be significantly modulated by pH due to the presence of the ionizable carboxylic acid group. A thorough characterization using both thermodynamic (shake-flask) and kinetic (nephelometry) methods is essential. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to generate high-quality, reliable solubility data, thereby enabling informed decisions in synthesis, screening, and formulation development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. keyorganics.net [keyorganics.net]

- 3. rndmate.com [rndmate.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-acetyloxy-1H-indole-2-carboxylic acid | C11H9NO4 | CID 54387220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

Unlocking the Therapeutic Promise of the Indole Scaffold: A Technical Guide to the Potential Biological Activity of 4-Ethoxy-1H-indole-2-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential biological activities of the novel compound, 4-Ethoxy-1H-indole-2-carboxylic acid. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document serves as a technical resource, hypothesizing its therapeutic potential based on the well-established bioactivities of the broader indole-2-carboxylic acid class of molecules. By examining structure-activity relationships and proven experimental protocols for analogous compounds, we aim to provide a foundational framework for future research and development efforts.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological effects. The addition of a carboxylic acid at the 2-position creates the indole-2-carboxylic acid scaffold, a key pharmacophore that has been successfully exploited to target a range of biological entities. This scaffold's inherent ability to form crucial interactions, such as hydrogen bonds and metal chelation, with biological macromolecules has cemented its status as a "privileged" structure in the design of novel therapeutics.

Derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and neuromodulatory effects. This versatility stems from the indole ring's amenability to substitution at various positions, allowing for the fine-tuning of a compound's physicochemical properties and target specificity.

A Landscape of Biological Activity for Indole-2-Carboxylic Acid Derivatives

To build a predictive framework for the biological potential of this compound, it is essential to survey the established activities of its structural relatives.

Antiviral Activity: Inhibition of HIV-1 Integrase

A significant body of research highlights the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. The core scaffold, featuring the indole nucleus and the C2 carboxyl group, has been shown to chelate with two Mg²⁺ ions within the enzyme's active site, effectively blocking the strand transfer process[1][2][3]. Structural modifications at various positions of the indole ring have been explored to enhance this inhibitory activity. For instance, the introduction of a halogenated benzene ring at the C6 position can lead to beneficial π-π stacking interactions with viral DNA[1].

Anticancer Activity: Targeting Key Oncogenic Pathways

The indole-2-carboxylic acid framework has also been a fertile ground for the development of novel anticancer agents.

-

IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Certain 6-acetamido-indole-2-carboxylic acid derivatives have emerged as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range, presenting a promising avenue for cancer immunotherapy[4].

-

Targeting 14-3-3η Protein: A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, a key regulator in various cellular processes, including cell cycle and apoptosis. One such derivative, C11, has demonstrated significant inhibitory activity against several human liver cancer cell lines and has been shown to induce G1-S phase cell cycle arrest[5].

Neuromodulatory Effects: NMDA Receptor Antagonism

The parent compound, indole-2-carboxylic acid, is a known competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[6]. This receptor plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. The ability of indole-2-carboxylic acid to modulate NMDA receptor activity underscores the potential for its derivatives to be developed as treatments for conditions associated with excitotoxicity.

Hypothesized Bioactivity of this compound: A Forward Look

Based on the established activities of its analogs, we can project potential biological roles for this compound. The presence of the core indole-2-carboxylic acid scaffold suggests a predisposition for activities such as HIV-1 integrase inhibition and NMDA receptor modulation.

The key distinguishing feature of this molecule is the ethoxy group at the 4-position of the indole ring. The introduction of this moderately lipophilic and electron-donating group could influence the compound's pharmacokinetic and pharmacodynamic properties in several ways:

-

Altered Target Affinity and Selectivity: The size and electronic nature of the 4-ethoxy group could modulate the binding affinity and selectivity for various biological targets. For instance, it may enhance interactions within hydrophobic pockets of enzyme active sites or receptor binding domains.

-

Modified Physicochemical Properties: The ethoxy group is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart, which could impact its cell permeability, metabolic stability, and overall bioavailability.

Further investigation into these possibilities is warranted and could unveil novel therapeutic applications for this specific derivative.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for key assays, based on protocols successfully employed for analogous compounds.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is fundamental to assessing the potential of this compound as an antiviral agent.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4% glycerol).

-

Dilute recombinant HIV-1 integrase enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of a labeled (e.g., biotinylated) viral DNA substrate and a target DNA substrate.

-

Prepare serial dilutions of this compound and a known inhibitor (e.g., Raltegravir) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the HIV-1 integrase enzyme to each well.

-

Add the test compound dilutions and controls to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the strand transfer reaction by adding the viral and target DNA substrates.

-

Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis:

-

Detect the strand transfer product using a suitable method (e.g., streptavidin-coated plates and a colorimetric or fluorescent readout).

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices: The use of recombinant integrase and defined DNA substrates provides a direct measure of the compound's effect on the enzymatic reaction, independent of cellular uptake or metabolism. The inclusion of a known inhibitor validates the assay's performance.

IDO1/TDO Enzyme Inhibition Assay

This cellular assay can determine the compound's potential as an immunomodulatory agent for cancer therapy.

Methodology:

-

Cell Culture:

-

Culture a human cancer cell line known to express IDO1 (e.g., HeLa) or TDO (e.g., SK-OV-3) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment and Tryptophan Depletion:

-

Treat the cells with serial dilutions of this compound and a known IDO1/TDO inhibitor (e.g., Epacadostat) for a specified time (e.g., 48-72 hours).

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine, the product of tryptophan metabolism by IDO1/TDO, using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde or by LC-MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production for each compound concentration.

-

Determine the IC50 value.

-

Self-Validating System: The measurement of the enzymatic product (kynurenine) in a cellular context provides a physiologically relevant assessment of the compound's inhibitory activity.

Visualization of Key Concepts

To aid in the conceptualization of the discussed topics, the following diagrams are provided.

Caption: Biological targets of the indole-2-carboxylic acid scaffold.

Caption: Workflow for HIV-1 integrase strand transfer assay.

Quantitative Data Summary

While no quantitative data exists for this compound, the following table summarizes the reported IC50 values for some active indole-2-carboxylic acid derivatives to provide a benchmark for future studies.

| Compound Class/Derivative | Target | IC50 Value | Reference |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 µM | [4] |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 µM | [4] |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 µM | [1] |

| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | [2][3] |

Conclusion and Future Directions

This compound represents an intriguing yet unexplored molecule within a well-validated class of biologically active compounds. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound may exhibit valuable pharmacological properties, particularly in the realms of antiviral and anticancer therapy. The ethoxy substitution at the 4-position offers a unique modification that could confer advantageous properties.

This technical guide is intended to be a catalyst for further investigation. The provided experimental protocols offer a clear path forward for the systematic evaluation of this compound's biological activity. The elucidation of its specific targets and mechanism of action will be a critical next step in determining its potential as a novel therapeutic agent.

References

- 1. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethoxy-1H-indole-2-carboxylic acid

Foreword: Charting a Course into the Unknown

To our fellow researchers, scientists, and drug development professionals, the molecule 4-Ethoxy-1H-indole-2-carboxylic acid presents both a challenge and an opportunity. While its precise mechanism of action is not yet extensively documented in publicly available literature, its core structure—the indole-2-carboxylic acid scaffold—is a well-established "privileged pharmacophore" in medicinal chemistry. This guide is therefore structured not as a retrospective summary of known facts, but as a prospective roadmap. We will leverage our collective expertise to outline a robust, multi-pronged strategy for systematically uncovering the biological targets and signaling pathways of this promising compound. This document is designed to be a practical, in-depth technical guide, empowering you to move from a compound of interest to a well-defined mechanism of action.

The Indole-2-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The indole-2-carboxylic acid moiety is a recurring motif in a multitude of biologically active molecules. Its rigid structure and the presence of hydrogen bond donors and acceptors make it an ideal anchor for interacting with various enzymatic and receptor targets. A brief survey of the literature reveals the remarkable versatility of this scaffold:

-

Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[1][2][3][4][5] These compounds function by chelating Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of the viral genome into the host DNA.[2][5]

-

Immunomodulation: Certain indole-2-carboxylic acid derivatives act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6] These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor immune evasion, making their inhibitors promising candidates for cancer immunotherapy.[6]

-

Anti-inflammatory Action: The scaffold is also present in selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), a key player in the pathophysiology of asthma and other inflammatory conditions.[7] Additionally, N-substituted indole-2-carboxylic acid esters have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs.[8]

This proven track record underscores the high probability that this compound possesses significant, and as yet uncharacterized, biological activity. The ethoxy group at the 4-position provides a unique modification that could confer novel target specificity and potency.

A Strategic Framework for Mechanism of Action (MoA) Elucidation

We propose a phased, systematic approach to unraveling the MoA of this compound. This workflow is designed to be self-validating at each critical step, ensuring a high degree of scientific rigor.

Phase I: Unbiased Target Identification

The primary objective is to identify the direct molecular binding partners of the compound within a complex biological system (e.g., cell lysate or living cells). Two parallel approaches are recommended to mitigate the risk of method-specific artifacts and to provide converging lines of evidence.

Approach A: Affinity-Based Target Pulldown

This classical method involves immobilizing the small molecule to a solid support to "fish" for its binding partners.

Experimental Protocol: On-Bead Affinity Matrix Pulldown

-

Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., polyethylene glycol) at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its activity. Covalently attach this linker to agarose beads.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed).

-

Incubation: Incubate the affinity matrix (beads with the compound) with the cell lysate to allow for binding of target proteins.

-

Washing: Stringently wash the beads to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the affinity matrix.

-

Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[9][10]

Approach B: Label-Free Target Identification

Label-free methods utilize the native, unmodified compound, thus avoiding potential artifacts introduced by chemical tags or linkers.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Principle: The binding of a small molecule to its target protein can increase the protein's stability and render it resistant to proteolytic degradation.[11]

-

Incubation: Treat the cell lysate with varying concentrations of this compound.

-

Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin or pronase).

-

Analysis: Analyze the resulting protein bands via SDS-PAGE. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.

-

Identification: Excise the protected protein bands and identify them using mass spectrometry.[9][11]

Diagram: Phase I - Target Identification Workflow

Caption: A dual-pronged strategy for identifying potential protein targets.

Phase II: Rigorous Target Validation

Once a list of putative targets is generated, it is crucial to validate them to confirm a direct and functionally relevant interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: Ligand binding stabilizes a target protein, resulting in a higher melting temperature.

-

Cell Treatment: Treat intact cells with this compound.

-

Heating: Heat the treated cells across a temperature gradient.

-

Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Detect the amount of soluble target protein at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in a cellular context.

Genetic Validation

To confirm that the identified target is responsible for the compound's cellular phenotype (e.g., decreased cell viability), genetic methods are the gold standard.

-

Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to this compound upon target depletion, it strongly implicates the target in the compound's mechanism of action.

-

Gene Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

Phase III: Delineating the Downstream Signaling Pathway

With a validated target, the next step is to understand how the compound's interaction with this target modulates cellular signaling pathways.

Experimental Protocol: Proteomic and Transcriptomic Analysis

-

Experimental Setup: Treat the relevant cell line with this compound at a concentration known to engage the target.

-

Sample Collection: Collect samples at various time points to capture both early and late signaling events.

-

'Omics' Analysis:

-

Phosphoproteomics: Use mass spectrometry to identify changes in protein phosphorylation, providing a snapshot of activated or inhibited kinase signaling cascades.

-

Transcriptomics (RNA-Seq): Analyze changes in gene expression to identify downstream transcriptional programs affected by the compound.

-

-

Pathway Enrichment Analysis: Use bioinformatics tools (e.g., Gene Set Enrichment Analysis) to identify which signaling pathways are significantly enriched in the differentially phosphorylated proteins or expressed genes.

Diagram: Hypothetical Signaling Pathway Modulation

Caption: Example of a signaling pathway modulated by compound binding.

Data Presentation for Clear Interpretation

To facilitate the analysis and comparison of data generated from these experiments, we recommend summarizing quantitative results in a structured format.

| Experiment | Parameter Measured | Control Value | Treated Value | Fold Change / p-value | Interpretation |

| DARTS | Protein Band Intensity | 1.0 (arbitrary units) | 3.5 (arbitrary units) | 3.5-fold increase | Potential Target |

| CETSA | Tₘ (°C) | 52.1 °C | 55.8 °C | ΔTₘ = +3.7 °C | Target Engagement |

| Cell Viability | IC₅₀ (µM) | 10 µM | > 100 µM (siRNA) | >10-fold shift | Target Validation |

| Phosphoproteomics | Phospho-peptide abundance | 1.0 | 0.2 | -5.0-fold (p < 0.01) | Pathway Inhibition |

| RNA-Seq | Gene Z expression | 1.0 | 4.2 | +4.2-fold (p < 0.001) | Downstream Effect |

Conclusion and Forward Outlook

The journey to elucidate the mechanism of action of a novel compound like this compound is a meticulous but rewarding process. By employing a systematic and multi-faceted approach that combines unbiased target identification, rigorous validation, and in-depth pathway analysis, researchers can build a comprehensive and compelling model of how this molecule exerts its biological effects. The indole-2-carboxylic acid scaffold has a rich history of yielding impactful therapeutic agents, and a thorough investigation into the mechanism of this particular derivative holds significant promise for the fields of drug discovery and chemical biology.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-Ethoxy-1H-indole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the potential therapeutic targets of a specific analog, 4-Ethoxy-1H-indole-2-carboxylic acid. While direct biological data for this compound is limited, the extensive research on related indole-2-carboxylic acid derivatives provides a strong foundation for hypothesizing its potential mechanisms of action and therapeutic applications. This document synthesizes the existing knowledge on the broader class of indole-2-carboxylic acids and outlines a comprehensive, field-proven strategy for the systematic investigation of this compound as a novel therapeutic agent. We will delve into potential targets in oncology, virology, and neurobiology, providing detailed experimental protocols and the causal logic behind their design. This guide is intended to serve as a practical roadmap for researchers seeking to unlock the therapeutic potential of this promising molecule.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a recurring motif in a vast array of biologically active natural products and synthetic molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of drug discovery. The indole-2-carboxylic acid core, in particular, has emerged as a versatile scaffold for the development of inhibitors targeting a range of enzymes and protein-protein interactions. The strategic placement of a carboxylic acid group at the 2-position of the indole ring often facilitates critical interactions with the active sites of target proteins, including chelation with metal ions and formation of key hydrogen bonds.

The subject of this guide, this compound, introduces an ethoxy group at the 4-position of the indole ring. This modification is anticipated to influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may confer altered or novel target engagement profiles compared to its parent scaffold. This document will explore the most promising therapeutic targets for this molecule based on the established activities of its close analogs and provide a robust experimental framework for their validation.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the established pharmacology of indole-2-carboxylic acid derivatives, we can postulate several high-priority potential therapeutic targets for this compound. The following sections detail these targets, the rationale for their selection, and the hypothesized role of the 4-ethoxy substituent.

Immuno-Oncology: Targeting Tryptophan Catabolism through IDO1 and TDO Inhibition

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[1] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion. Consequently, the development of IDO1 and TDO inhibitors is a promising strategy in cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[1]

Hypothesis for this compound: The indole-2-carboxylic acid moiety is hypothesized to chelate the heme iron within the active sites of IDO1 and TDO. The 4-ethoxy group may enhance binding affinity through favorable hydrophobic interactions with residues lining the active site pocket, potentially improving potency and selectivity.

Antiviral Therapy: Inhibition of HIV-1 Integrase

Scientific Rationale: HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[2][3] Integrase strand transfer inhibitors (INSTIs) are a clinically validated class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been successfully employed to develop novel INSTIs.[2][3] The core scaffold, particularly the indole nitrogen and the carboxylic acid, is known to chelate the two magnesium ions essential for the catalytic activity of the enzyme.[2][3]

Hypothesis for this compound: The indole-2-carboxylic acid core of the molecule is expected to form the critical chelating interactions with the Mg2+ ions in the HIV-1 integrase active site. The 4-ethoxy group could potentially engage in additional interactions with nearby hydrophobic residues, thereby influencing the compound's inhibitory potency and resistance profile.

Oncology: Modulation of Protein-Protein Interactions via 14-3-3η Inhibition

Scientific Rationale: The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, influencing their activity, localization, and stability. The 14-3-3η isoform has been implicated in the pathogenesis of hepatocellular carcinoma. Novel 1H-indole-2-carboxylic acid derivatives have been designed as inhibitors of the 14-3-3η protein, demonstrating antitumor activity in liver cancer cell lines.[4]

Hypothesis for this compound: The indole-2-carboxylic acid moiety likely forms key interactions within the phosphopeptide-binding pocket of 14-3-3η. The 4-ethoxy group could be leveraged to enhance binding affinity and selectivity for the η isoform by occupying a specific sub-pocket within the binding groove.

Neurobiology: Antagonism of the NMDA Receptor Glycine Site

Scientific Rationale: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[5] Glycine acts as a co-agonist at a distinct site on the NMDA receptor, and its binding is necessary for channel activation. Indole-2-carboxylic acid itself has been identified as a competitive antagonist of the glycine binding site.[5]

Hypothesis for this compound: The indole-2-carboxylic acid core is expected to compete with glycine for binding to the NMDA receptor. The 4-ethoxy substitution may modulate the affinity and selectivity for different NMDA receptor subtypes, potentially offering a more favorable therapeutic window for conditions associated with NMDA receptor hyperexcitability, such as epilepsy and neuropathic pain.

Experimental Validation Workflows

A systematic and rigorous experimental cascade is essential to validate the hypothesized therapeutic targets of this compound. The following section provides detailed, step-by-step protocols for key experiments.

Target Engagement and Potency Determination

The initial phase of the investigation should focus on confirming direct binding to the hypothesized targets and quantifying the potency of the interaction.

Protocol for IDO1/TDO Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute recombinant human IDO1 and TDO enzymes in their respective assay buffers.

-

Prepare a solution of L-tryptophan (substrate) and methylene blue (cofactor for IDO1) or hemin (cofactor for TDO).

-

Prepare a solution of catalase to quench the reaction.

-

Prepare a solution of Ehrlich's reagent for colorimetric detection of kynurenine.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to a 96-well plate.

-

Add the enzyme (IDO1 or TDO) and incubate for a pre-determined time to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate and cofactor solution.

-

Incubate the reaction at 37°C for a specified duration.

-

Stop the reaction by adding catalase.

-

Add Ehrlich's reagent and incubate to allow for color development.

-

Measure the absorbance at 480 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol for HIV-1 Integrase Strand Transfer Assay:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute recombinant HIV-1 integrase enzyme.

-

Prepare labeled viral and target DNA substrates.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to a 96-well plate.

-

Add the HIV-1 integrase enzyme and the viral DNA substrate and incubate.

-

Initiate the strand transfer reaction by adding the target DNA substrate and MgCl2.

-

Incubate the reaction at 37°C.

-

Stop the reaction and separate the DNA products by gel electrophoresis.

-

-

Data Analysis:

-

Quantify the amount of strand transfer product.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Protocol for Surface Plasmon Resonance (SPR) for 14-3-3η Binding:

-

Chip Preparation:

-

Immobilize recombinant 14-3-3η protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

Monitor the change in the SPR signal (response units) over time.

-

Regenerate the sensor surface between injections.

-

-

Data Analysis:

-

Determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) by fitting the sensorgrams to a suitable binding model.

-

Cellular Activity and Mechanism of Action

Following confirmation of direct target engagement, the next step is to assess the compound's activity in a cellular context.

Protocol for Kynurenine Production Assay in Tumor Cells:

-

Cell Culture:

-

Culture a human cancer cell line known to express IDO1 or TDO (e.g., HeLa or SK-OV-3) in the presence of interferon-gamma to induce enzyme expression.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound.

-

-

Kynurenine Measurement:

-

After a suitable incubation period, collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric assay with Ehrlich's reagent.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 value.

-

Protocol for HIV-1 Replication Assay:

-

Cell Culture and Infection:

-

Culture a susceptible cell line (e.g., MT-4 cells) and infect with a laboratory-adapted strain of HIV-1.

-

-

Compound Treatment:

-

Treat the infected cells with a range of concentrations of this compound.

-

-

Viral Replication Measurement:

-

After several days of incubation, measure a marker of viral replication, such as p24 antigen levels in the supernatant (by ELISA) or reverse transcriptase activity.

-

-

Data Analysis:

-

Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.

-

In Vivo Target Validation and Efficacy Studies

The final stage of preclinical investigation involves assessing the compound's efficacy and target engagement in animal models of disease.

Protocol for Tumor Growth Inhibition in a Syngeneic Mouse Model (for IDO1/TDO):

-

Animal Model:

-

Implant a suitable murine tumor cell line (e.g., CT26 or B16-F10) into immunocompetent mice.

-

-

Compound Administration:

-

Once tumors are established, treat the mice with this compound via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).

-

-

Efficacy Assessment:

-

Monitor tumor growth over time by caliper measurements.

-

At the end of the study, excise the tumors and weigh them.

-

-

Pharmacodynamic (PD) Assessment:

-

Collect tumor and plasma samples to measure kynurenine and tryptophan levels to confirm in vivo target engagement.

-

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting experimental results and making informed decisions.

Quantitative Data Summary

| Target | Assay | Metric | This compound | Reference Compound |

| IDO1 | Enzyme Inhibition | IC50 (µM) | TBD | Epacadostat |

| TDO | Enzyme Inhibition | IC50 (µM) | TBD | Epacadostat |

| HIV-1 Integrase | Strand Transfer | IC50 (µM) | TBD | Raltegravir |

| 14-3-3η | SPR | KD (µM) | TBD | TBD |

| NMDA Receptor | Electrophysiology | Ki (µM) | TBD | Glycine |

TBD: To be determined through experimental validation.

Signaling Pathway and Workflow Diagrams

Diagram 1: IDO1/TDO-Mediated Immune Suppression Pathway

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-Ethoxy-1H-indole-2-carboxylic Acid

This guide provides a comprehensive, technically detailed framework for the in silico analysis of 4-Ethoxy-1H-indole-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It offers a strategic, field-proven workflow, elucidating the scientific rationale behind each computational step. Our approach is grounded in the principles of predictive, multi-faceted modeling to thoroughly characterize a molecule of interest, from initial target speculation to robust ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential. Recent studies have highlighted their promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism.[2] Overexpression of these enzymes is a key mechanism of immune evasion in various cancers, making their inhibition a promising strategy for cancer immunotherapy.[2][3]

This guide will use this compound as a case study to illustrate a comprehensive in silico evaluation workflow. While specific biological data for this exact molecule is not extensively published, its structural similarity to known IDO1/TDO inhibitors makes it an excellent candidate for computational investigation.

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for ensuring the accuracy of subsequent computational models.

| Property | Value | Source |

| Molecular Formula | C11H11NO3 | Key Organics[4] |

| CAS Number | 29970-01-2 | Sigma-Aldrich |

| Molecular Weight | 205.21 g/mol | Calculated |

| SMILES | CCOC1=CC=CC2=C1C=C(N2)C(=O)O | Inferred |

| InChI | InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-7-6(10)8(12-7)9(13)14/h3-5,12H,2H2,1H3,(H,13,14) | Inferred |

Part 1: Target Identification and Validation

The initial and most critical phase of our in silico investigation is the identification of plausible biological targets. For a novel or uncharacterized compound, this is a crucial step to guide further, more computationally intensive studies. Our approach will leverage ligand-based similarity searching against curated databases of known bioactive molecules.

Ligand-Based Target Prediction

The principle behind this methodology is that structurally similar molecules are likely to share similar biological targets. We will utilize publicly available, robust web servers for this purpose.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Input Molecule: Obtain the SMILES string for this compound: CCOC1=CC=CC2=C1C=C(N2)C(=O)O.

-

Access the Server: Navigate to the SwissTargetPrediction web server.[5]

-

Submit the Query: Paste the SMILES string into the query box.

-

Select Species: Choose "Homo sapiens" as the target organism.

-

Initiate Prediction: Click the "Predict targets" button.

-

Analyze Results: The server will return a list of predicted targets, ranked by probability. Pay close attention to targets with a high probability score and those belonging to enzyme classes, as these are often more druggable.

Anticipated Results and Interpretation:

Given the structural alerts from the indole-2-carboxylic acid scaffold, it is highly probable that enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) will be identified as high-probability targets.[2] The output will likely include a list of UniProt IDs, target classes, and the probability of interaction. This provides a data-driven foundation for selecting a primary target for more detailed investigation. For the remainder of this guide, we will proceed with the hypothesis that Indoleamine 2,3-dioxygenase 1 (IDO1) is a primary target.

Part 2: Molecular Docking and Binding Mode Analysis

With a putative target identified, the next logical step is to predict the binding mode and affinity of this compound within the active site of IDO1. Molecular docking is a powerful computational technique for this purpose.

Rationale for Method Selection

Molecular docking algorithms explore a vast conformational space to identify the most favorable binding pose of a ligand within a receptor's active site, scored based on a force field. This provides invaluable insights into the specific molecular interactions that stabilize the ligand-receptor complex.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of human IDO1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2D0T.

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges.

-

Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound. This can be done using software like Avogadro or online tools.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the prepared ligand in the .pdbqt format.

-

-

Docking Simulation:

-

Define the search space (grid box) to encompass the active site of IDO1. The active site is located at the heme-containing catalytic center.

-

Execute the docking simulation using the AutoDock Vina command-line interface.

-

The output will be a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.

-

-

Analysis of Results:

-

Visualize the top-ranked docking pose within the IDO1 active site.

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Pay particular attention to interactions with key active site residues and the heme cofactor. The carboxylic acid moiety is expected to form crucial interactions with the heme iron or nearby polar residues.

-

Expected Interactions and Validation:

The carboxylic acid group of the indole scaffold is a key pharmacophore that is known to chelate the Mg2+ ions in the active site of enzymes like HIV-1 integrase.[6] A similar interaction with the heme iron in IDO1 is a plausible and critical binding determinant. The ethoxy group is likely to occupy a hydrophobic pocket within the active site.

Visualization of the In Silico Workflow

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. keyorganics.net [keyorganics.net]

- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Ethoxy-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic history and discovery context of 4-Ethoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. While the specific historical discovery of this exact molecule is not prominently documented, its existence is a logical extension of classical indole synthesis methodologies that have been cornerstones of heterocyclic chemistry for over a century. This guide will therefore focus on the foundational synthetic strategies that enable the creation of such substituted indoles, providing a scientifically grounded, plausible pathway for its synthesis. We will delve into the mechanistic underpinnings of the Fischer Indole Synthesis and the Japp-Klingemann reaction, offering detailed, step-by-step protocols and the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of functionalized indole scaffolds.

Introduction: The Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design and development. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. The title compound, this compound, represents a specific variation of this important heterocyclic system, with substituents at the 4- and 2-positions that can influence its steric and electronic characteristics, and ultimately its biological activity.

Foundational Synthetic Strategies: A Retrosynthetic Look at this compound

The synthesis of substituted indole-2-carboxylic acids is a well-established field in organic chemistry. The most probable and historically significant routes to a molecule like this compound are variations of the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from a substituted phenylhydrazine and a ketone or aldehyde.[1][2]